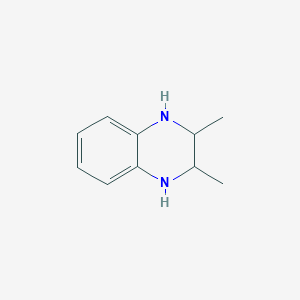

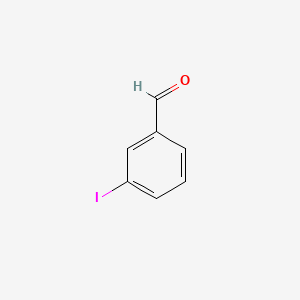

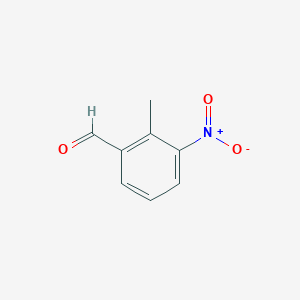

![molecular formula C7H5NO2 B1296045 furo[3,2-c]pyridin-4(5H)-one CAS No. 26956-43-4](/img/structure/B1296045.png)

furo[3,2-c]pyridin-4(5H)-one

Descripción general

Descripción

Furo[3,2-c]pyridin-4(5H)-one is a heterocyclic organic compound belonging to the class of furanones. It is an important member of the pyridine family of compounds and has been widely studied for its potential applications in medicinal chemistry and drug discovery. The compound is synthesized through a variety of methods, including the use of acylation, oxidation, and condensation reactions. It has been found to possess a variety of biochemical and physiological effects, and has been investigated for its potential use in laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Furo[3,2-c]pyridin-4(5H)-one derivatives can be synthesized through various chemical reactions, offering a range of chemical properties and potential applications. For instance, the cycloisomerization reactions of certain pyrrolidinones and piperidinones using metal catalysis can produce furo[3,2-b]pyrroles and furo[3,2-b]pyridines, which are useful in synthetic chemistry (Jury et al., 2009).

Applications in Organic Light-Emitting Diodes (OLEDs)

- A novel furo[3,2-c]pyridine-based iridium complex has been developed for use in organic light-emitting diodes (OLEDs), demonstrating a high external quantum efficiency. This indicates the potential of furo[3,2-c]pyridine derivatives in enhancing the performance of OLED technologies (Yan et al., 2017).

Pharmaceutical Research

- Furo[3,2-c]pyridine and thieno[3,2-c]pyridine compounds have been investigated for their potential use in treating diseases, including various cancers. These compounds, including their pharmaceutically acceptable salts, have shown promise in this area, suggesting potential applications in the development of new cancer treatments (Li et al., 1974).

Antimicrobial Activity

- Some derivatives of furo[3,2-c]pyridine have been synthesized and evaluated for their antimicrobial activity. These studies have shown that certain compounds exhibit moderate to good antimicrobial effects against specific bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Hrasna et al., 2012).

Potential in Anticancer Research

- Novel heterocyclic compounds, including furo[3,2-c]pyridine derivatives, have been synthesized and assessed for their anticancer activity. Some of these compounds have shown significant activity against various human cancer cell lines, indicating their potential utility in cancer research and therapy (Kumar et al., 2018).

Mecanismo De Acción

Target of Action

Furo[3,2-c]pyridin-4(5H)-one primarily targets Gram-positive bacteria . It acts as a photosensitizer, specifically designed for imaging and photodynamic ablation of these bacteria .

Mode of Action

This compound interacts with its targets by generating reactive oxygen species (ROS), such as singlet oxygen (^1O2) and hydroxyl radicals (˙OH) . These ROS are highly reactive and can cause damage to cellular components, leading to bacterial cell death .

Biochemical Pathways

The action of this compound affects the biochemical pathways related to ROS production and bacterial cell survival . The generation of ROS can disrupt various cellular processes, leading to the downstream effects of cell damage and death .

Pharmacokinetics

Its high quantum yield suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the generation of ROS, damage to cellular components, and ultimately, the death of Gram-positive bacteria . This makes it a potential tool for combating multiple drug-resistant bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of light is crucial for its function as a photosensitizer . .

Safety and Hazards

The safety profile of furo[3,2-c]pyridin-4(5H)-one derivatives has been highlighted in a study . The representative compound 8l displayed potent antiproliferative activity against multiple tumor cell lines, especially MV4-11 (IC 50 = 0.55 nM), while showing weak cytotoxicity against the normal lung fibroblast cell line .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Furo[3,2-c]pyridin-4(5H)-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and hydroxyl radicals (˙OH) upon light activation . These ROS can then interact with cellular components, leading to oxidative stress and potential cell damage. Additionally, this compound has been found to inhibit pyrimidine biosynthesis by targeting dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to enhance the cellular response to interferons by inhibiting pyrimidine biosynthesis, leading to increased sensitivity to both type-I and type-II interferons . This compound also induces DNA damage, as evidenced by γH2AX staining, which is a marker of DNA double-strand breaks . Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism through its interactions with ROS and other cellular components.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to generate ROS upon light activation, leading to oxidative stress and potential cell damage . Additionally, this compound inhibits DHODH, resulting in the depletion of pyrimidine nucleotides and subsequent effects on cellular processes . The inhibition of pyrimidine biosynthesis by this compound amplifies the cellular response to interferons and induces DNA damage, linking the inhibition of pyrimidine biosynthesis to the interferon signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as light exposure, temperature, and pH. Over time, the generation of ROS and the inhibition of DHODH may lead to long-term effects on cellular function, including sustained oxidative stress and alterations in gene expression . In vitro and in vivo studies have shown that the compound’s effects can persist for extended periods, depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily exert its effects through ROS generation and DHODH inhibition . At higher doses, this compound can induce significant oxidative stress, DNA damage, and potential toxic effects on various tissues . Threshold effects and dose-dependent responses have been observed in animal studies, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to ROS generation and pyrimidine biosynthesis inhibition. The compound’s interaction with DHODH leads to the depletion of pyrimidine nucleotides, affecting cellular metabolism and gene expression . Additionally, the generation of ROS by this compound can influence metabolic flux and metabolite levels, further impacting cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by factors such as its chemical properties, cellular uptake mechanisms, and interactions with biomolecules . These factors determine the compound’s distribution within different cellular compartments and tissues, affecting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures, such as mitochondria or the nucleus, can influence its interactions with biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

5H-furo[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-7-5-2-4-10-6(5)1-3-8-7/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNCIYHECMWXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=C1OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302300 | |

| Record name | furo[3,2-c]pyridin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26956-43-4 | |

| Record name | 26956-43-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | furo[3,2-c]pyridin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H,5H-furo[3,2-c]pyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does furo[3,2-c]pyridin-4(5H)-one interact with its biological target and what are the downstream effects?

A1: Research suggests that certain derivatives of this compound demonstrate potent and selective inhibition of the bromodomain and extra terminal domain (BET) proteins, specifically the second bromodomain (BD2) of BRD4. [] This interaction disrupts the binding of BET proteins to acetylated lysine residues on histones, impacting the expression of genes involved in cell growth and proliferation. In the context of cancer, this inhibitory activity translates to potent antiproliferative effects, particularly against acute myeloid leukemia (AML) cell lines. []

Q2: Can you elaborate on the structure-activity relationship (SAR) of this compound derivatives and how modifications impact their activity?

A2: While specific SAR details are not extensively outlined in the provided research, it's highlighted that optimizing substituents on the this compound core significantly influences BD2 binding affinity and selectivity. [] For instance, compound 8l (XY153), a lead compound identified in one study, possesses specific modifications that contribute to its potent and selective BD2 inhibition. [] Further investigations into the SAR would be valuable for developing even more potent and selective BET inhibitors based on this scaffold.

Q3: What are the known synthetic routes for accessing this compound and its derivatives?

A3: Several synthetic approaches have been explored for constructing the this compound framework. One study utilizes a regioselective cascade reaction involving propargylamines, 4-hydroxy-2H-pyran-2-ones, and 4-hydroxy-6-methylpyridin-2(1H)-one. [] This cascade proceeds through ortho-alkynyl quinone methide (o-AQM) formation, 1,4-conjugate addition, followed by 5-exo-dig annulation, and a 1,3-H shift. This method allows for the synthesis of diversely substituted furo[3,2-c]pyridin-4(5H)-ones in good yields with broad functional group tolerance. []

Q4: Has the photochemical reactivity of this compound been investigated?

A4: Yes, studies have explored the photo[2+2]cycloaddition reactions of this compound and its N-methyl derivative with acrylonitrile. [] These reactions yield a mixture of cycloadducts, including those resulting from addition at the carbonyl oxygen and those formed by cyclobutane ring formation at the 6- and 7-positions of the this compound framework. [] This photochemical reactivity could be further exploited for synthesizing novel derivatives with potentially distinct biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

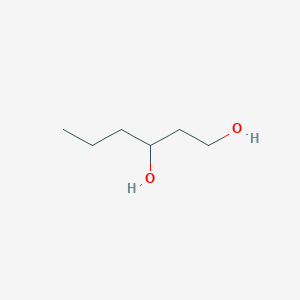

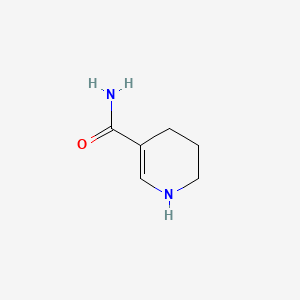

![4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1295966.png)

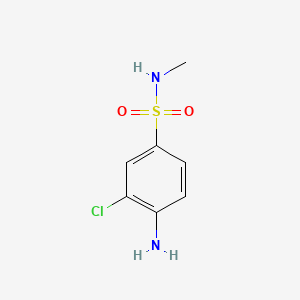

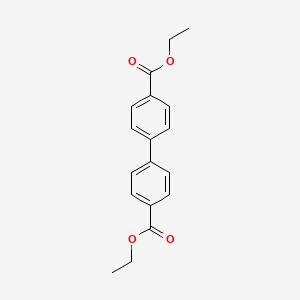

![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B1295973.png)

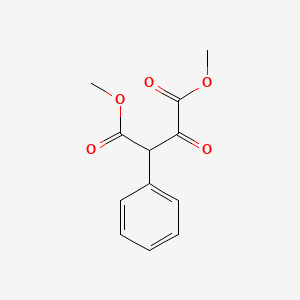

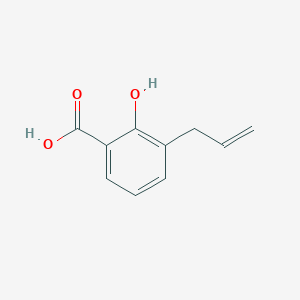

![[3,4,6-Triacetyloxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1295976.png)

![2-[(2-Ethylphenoxy)methyl]oxirane](/img/structure/B1295982.png)